molecular formula C8H10ClNO B1458113 2,3-Dihydro-benzofuran-7-ylamine hydrochloride CAS No. 1414958-92-1

2,3-Dihydro-benzofuran-7-ylamine hydrochloride

Cat. No.: B1458113
CAS No.: 1414958-92-1
M. Wt: 171.62 g/mol
InChI Key: OCOWBOSIWANYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-benzofuran-7-ylamine hydrochloride is an organic compound with the molecular formula C8H10ClNO. It is a white solid that is soluble in various organic solvents but has limited solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride typically involves the reaction of 2,3-dihydrobenzofuran with an amine source under controlled conditions. One common method includes the use of 7-amino-2,3-dihydrobenzofuran as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-benzofuran-7-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .

Scientific Research Applications

2,3-Dihydro-benzofuran-7-ylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter release, affecting dopamine, norepinephrine, and serotonin levels in the brain. This modulation can influence various physiological and psychological processes .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-benzofuran-7-ylamine hydrochloride is unique due to its specific combination of the benzofuran ring, amine group, and hydrochloride salt. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOWBOSIWANYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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